molecular formula C21H22N4O3S B2741846 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904823-51-4

3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Numéro de catalogue B2741846
Numéro CAS: 904823-51-4
Poids moléculaire: 410.49
Clé InChI: DOPROVBDTQHJIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FT-IR, 1H NMR, and EI-MS . These techniques can provide information about the functional groups, chemical shifts, and mass-to-charge ratio of the compound, respectively.

Applications De Recherche Scientifique

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibitors for Idiopathic Pulmonary Fibrosis and Cough Treatment The compound closely related to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been claimed for use in treating idiopathic pulmonary fibrosis and cough. This application is supported by in vitro data, and a Phase I study has been commenced for idiopathic pulmonary fibrosis treatment (Norman, 2014).

  • Inhibitors of Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Novel benzenesulfonamides incorporating 1,3,5-triazine moieties have shown inhibitory potency against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds demonstrated moderate DPPH radical scavenging and metal chelating activity (Lolak et al., 2020).

  • Anti-Breast Cancer Agent A specific derivative of 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide was synthesized and evaluated for its anti-breast cancer activity. It showed promising results in inhibiting MCF-7 breast cancer cell lines, indicating its potential as an anti-breast cancer agent (Kumar et al., 2020).

  • Potential in the Treatment of Cognitive Deficits A compound structurally similar to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide demonstrated cognitive enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

  • Antimicrobial Activity Aryldisulfonamides, including those related to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have shown significant antibacterial activities against various Gram-positive and Gram-negative bacteria (Alyar et al., 2012).

  • Treatment of Myocardial Infarction Derivatives of benzenesulfonamides have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced the size of myocardial infarction in coronary occluded rats, suggesting their potential use in the treatment of myocardial infarction (Oinuma et al., 1991).

  • Nav1.7 Inhibitors for Pain Management Morpholine-based aryl sulfonamides, structurally related to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have been discovered as isoform-selective Nav1.7 inhibitors, indicating their potential in pain management (Wu et al., 2018).

Propriétés

IUPAC Name

3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-4-2-7-19(14-16)29(26,27)24-18-6-3-5-17(15-18)20-8-9-21(23-22-20)25-10-12-28-13-11-25/h2-9,14-15,24H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPROVBDTQHJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.